Rbin-2-Ribozinoindole-2
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Overview
Description
Rbin-2-Ribozinoindole-2 is a potent, reversible, and specific inhibitor of Midasin (Mdn1), an enzyme belonging to the AAA+ (ATPases associated with diverse cellular activities) protein family . This compound is a chemical probe for eukaryotic ribosome assembly and has significant implications in biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Rbin-2-Ribozinoindole-2, involves various classical and modern synthetic methods. Some common methods include:
Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.
Hemetsberger Indole Synthesis: This method uses azidoacrylates and heat to form indoles.
Bischler Indole Synthesis: This method involves the cyclization of β-arylethylamines with acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
Types of Reactions: Rbin-2-Ribozinoindole-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Rbin-2-Ribozinoindole-2 has a wide range of scientific research applications, including:
Mechanism of Action
Rbin-2-Ribozinoindole-2 exerts its effects by specifically inhibiting Midasin, an enzyme involved in ribosome biogenesis. The compound binds to the ATPase domain of Midasin, preventing its activity and thereby disrupting ribosome assembly . This inhibition affects various cellular pathways and processes, making it a valuable tool for studying ribosome biogenesis .
Comparison with Similar Compounds
Rbin-1: Another potent, reversible, and specific inhibitor of Midasin.
DCZ0415: An inhibitor of AAA-ATPase TRIP13.
Apoptozole: An inhibitor of ATPase activity of Hsc70 and Hsp70.
Uniqueness: Rbin-2-Ribozinoindole-2 is unique due to its high specificity and potency in inhibiting Midasin. Its reversible nature allows for controlled studies of ribosome biogenesis, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDAOBDZJJZJMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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